![molecular formula C22H17F3N2O2 B377054 N-(4-methylphenyl)-N-[4-phenyl-4-(trifluoromethyl)-3,4-dihydro-2H-1,5,3-benzodioxazepin-2-ylidene]amine](/img/structure/B377054.png)
N-(4-methylphenyl)-N-[4-phenyl-4-(trifluoromethyl)-3,4-dihydro-2H-1,5,3-benzodioxazepin-2-ylidene]amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methylphenyl)-N-[4-phenyl-4-(trifluoromethyl)-3,4-dihydro-2H-1,5,3-benzodioxazepin-2-ylidene]amine is a complex organic compound that belongs to the class of benzodioxazepines This compound is characterized by its unique structure, which includes a trifluoromethyl group, a phenyl group, and a methylphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylphenyl)-N-[4-phenyl-4-(trifluoromethyl)-3,4-dihydro-2H-1,5,3-benzodioxazepin-2-ylidene]amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Benzodioxazepine Ring: The initial step involves the formation of the benzodioxazepine ring through a cyclization reaction. This can be achieved by reacting a suitable phenol derivative with an appropriate amine under acidic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid. This step often requires the presence of a catalyst and specific reaction conditions to ensure the selective introduction of the trifluoromethyl group.
Substitution Reactions: The phenyl and methylphenyl groups can be introduced through substitution reactions. These reactions typically involve the use of aryl halides and suitable nucleophiles under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-methylphenyl)-N-[4-phenyl-4-(trifluoromethyl)-3,4-dihydro-2H-1,5,3-benzodioxazepin-2-ylidene]amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. This reaction can lead to the formation of oxidized derivatives with different functional groups.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride. These reactions can result in the formation of reduced derivatives with altered chemical properties.
Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles. Common reagents for these reactions include aryl halides, alkyl halides, and various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Aryl halides, alkyl halides, nucleophiles, basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.
Applications De Recherche Scientifique
N-(4-methylphenyl)-N-[4-phenyl-4-(trifluoromethyl)-3,4-dihydro-2H-1,5,3-benzodioxazepin-2-ylidene]amine has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: The compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: The compound is used in the development of new materials and chemical products. Its unique properties make it suitable for various industrial applications.
Mécanisme D'action
The mechanism of action of N-(4-methylphenyl)-N-[4-phenyl-4-(trifluoromethyl)-3,4-dihydro-2H-1,5,3-benzodioxazepin-2-ylidene]amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Phenyl-2-(trifluoromethyl)-2H-1,5,3-benzodioxazepin-4(3H)-imine: Similar structure but lacks the methylphenyl group.
N-(4-methylphenyl)-2-(trifluoromethyl)-2H-1,5,3-benzodioxazepin-4(3H)-imine: Similar structure but lacks the phenyl group.
2-Phenyl-N-(4-methylphenyl)-2H-1,5,3-benzodioxazepin-4(3H)-imine: Similar structure but lacks the trifluoromethyl group.
Uniqueness
N-(4-methylphenyl)-N-[4-phenyl-4-(trifluoromethyl)-3,4-dihydro-2H-1,5,3-benzodioxazepin-2-ylidene]amine is unique due to the presence of all three functional groups: the phenyl group, the methylphenyl group, and the trifluoromethyl group. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various applications.
Propriétés
Formule moléculaire |
C22H17F3N2O2 |
|---|---|
Poids moléculaire |
398.4g/mol |
Nom IUPAC |
N-(4-methylphenyl)-2-phenyl-2-(trifluoromethyl)-1,5,3-benzodioxazepin-4-amine |
InChI |
InChI=1S/C22H17F3N2O2/c1-15-11-13-17(14-12-15)26-20-27-21(22(23,24)25,16-7-3-2-4-8-16)29-19-10-6-5-9-18(19)28-20/h2-14H,1H3,(H,26,27) |
Clé InChI |
FJFQTWNUMOLOMV-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC2=NC(OC3=CC=CC=C3O2)(C4=CC=CC=C4)C(F)(F)F |
SMILES canonique |
CC1=CC=C(C=C1)NC2=NC(OC3=CC=CC=C3O2)(C4=CC=CC=C4)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-benzyl-3-methyl-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B376971.png)
![11-Benzyl-4,5-dihydrospiro(benzo[h][1,2,4]triazolo[4,3-c]quinazoline-4,1'-cyclohexane)-1-thiol](/img/structure/B376973.png)
![3-benzyl-2-thioxo-2,3,5,6-tetrahydrospiro(benzo[h]quinazoline-5,1'-cyclohexane)-4(1H)-one](/img/structure/B376975.png)

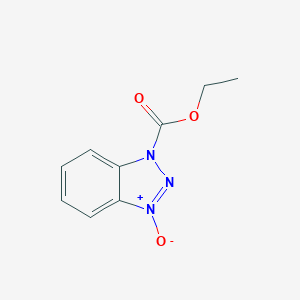
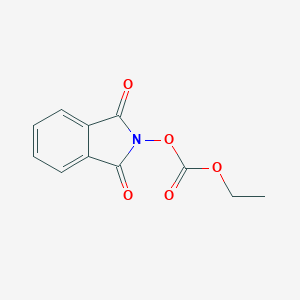
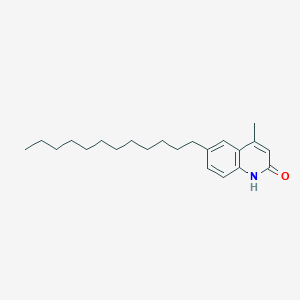
![N-(2-cyanospiro[4H-naphthalene-3,1'-cyclohexane]-1-yl)propanamide](/img/structure/B376982.png)
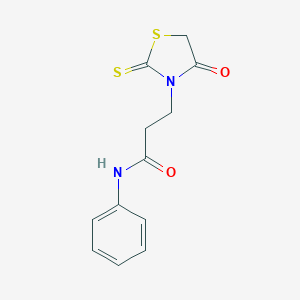
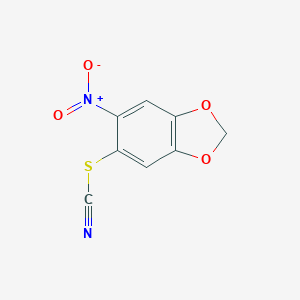
![2,6-Bis(2-phenylvinyl)[1,3]thiazolo[4,5-f][1,3]benzothiazole](/img/structure/B376986.png)
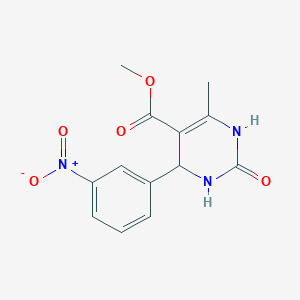
![4-[2-(4-Chlorophenyl)-4-(diphenylphosphoryl)-1,3-oxazol-5-yl]morpholine](/img/structure/B376993.png)
![2-[4-[4-[2,6-Dinitro-4-(trifluoromethyl)anilino]phenyl]sulfonylphenyl]isoindole-1,3-dione](/img/structure/B376997.png)
